

Application Notes and Protocols for DL-Ethionine Administration in Rats

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Compound of Interest

Compound Name: *DL-Ethionine*

Cat. No.: *B556036*

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These application notes provide a comprehensive guide for the administration of **DL-Ethionine** to rats to induce experimental models of liver injury and pancreatitis. The protocols detailed below are synthesized from established research methodologies.

Introduction

DL-Ethionine, the ethyl analog of the essential amino acid DL-methionine, serves as a potent research tool for inducing specific organ toxicity in animal models. Its primary mechanism of action involves acting as a methionine antagonist, leading to the formation of S-adenosylethionine (SAE). This process "traps" adenosine and severely depletes intracellular adenosine triphosphate (ATP), particularly in the liver where the responsible enzyme, methionine adenosyltransferase, is highly active.^[1] The resulting ATP depletion disrupts critical cellular functions, including protein and lipid metabolism, leading to pathologies such as fatty liver, hepatic injury, and acute pancreatitis.

Data Presentation

The following tables summarize quantitative data from studies utilizing **DL-Ethionine** in rats to model organ injury. These values provide a baseline for expected biochemical changes.

Table 1: Biochemical Markers in **DL-Ethionine**-Induced Pancreatitis

Parameter	Control Group (Saline)	DL-Ethionine Group	Units	Reference
Serum Amylase	5,639 ± 1,568	10,432 ± 996	IU/L	[2]
Pancreas Wet Weight	0.39 ± 0.037	0.47 ± 0.059	g/100g body weight	[2]
Pancreatic Lipid Peroxides	10.7 ± 1.04	19.5 ± 1.78	nmol/mg tissue DNA	[2]

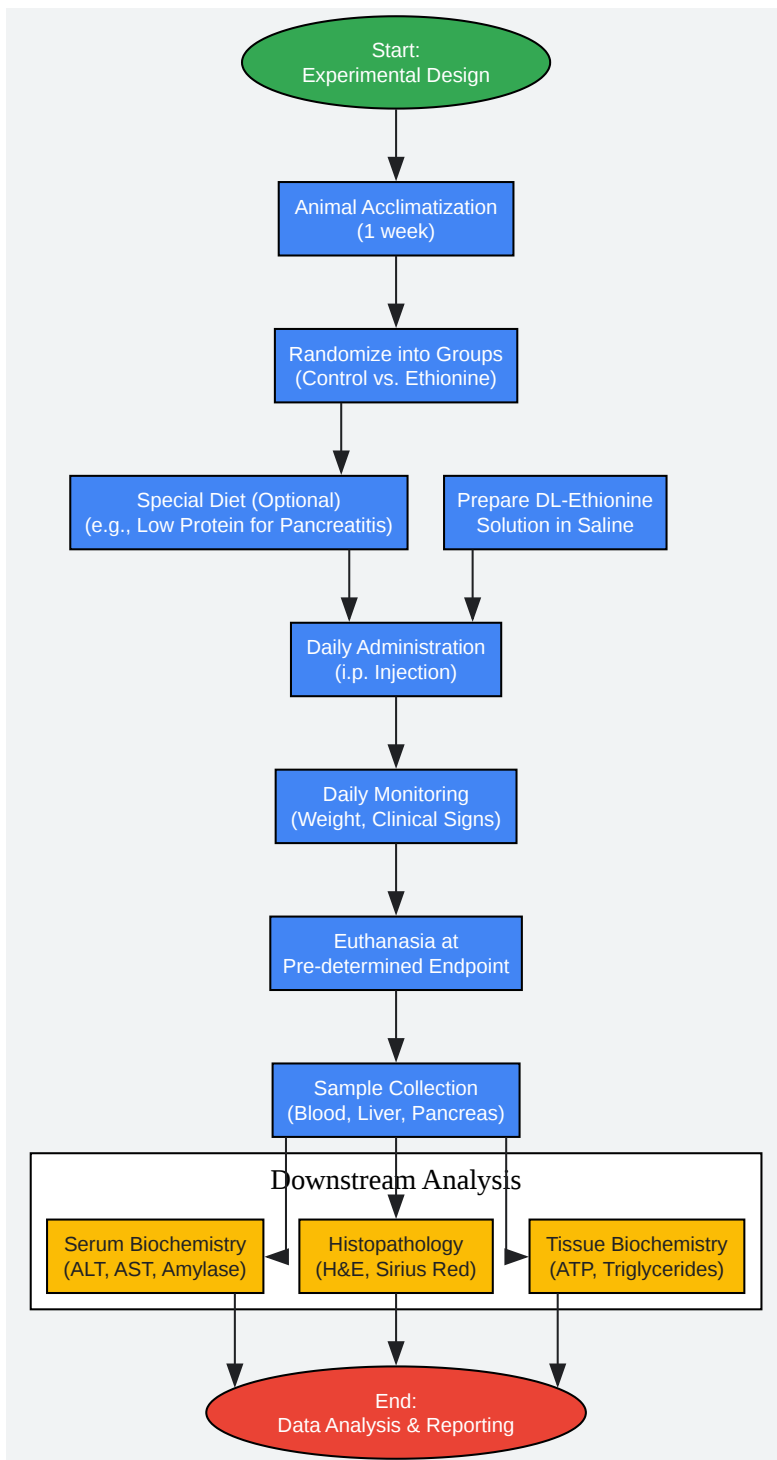
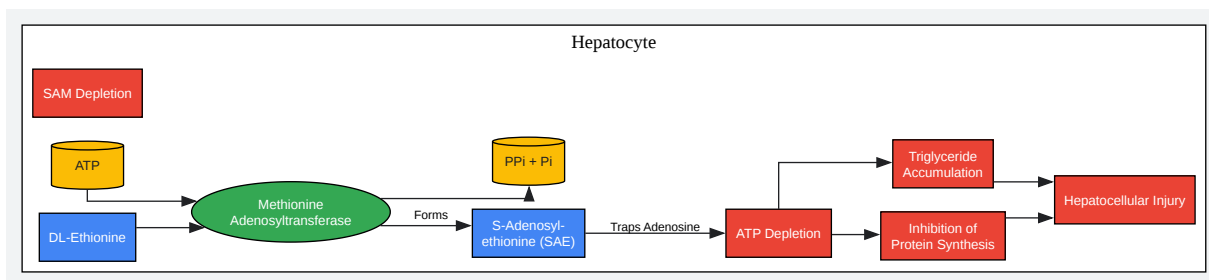
Table 2: Biochemical Markers in **DL-Ethionine**-Induced Liver Injury

Parameter	Control Group	DL-Ethionine Group	Units	Reference
Hepatic ATP Level	100 (Baseline)	35.4	% of Control	[3]
Serum GOT (AST)	Baseline	Increased	IU/L	[4]
Serum GPT (ALT)	Baseline	Increased	IU/L	[4]
Liver Triglycerides	Baseline	Increased	-	[4]
Serum Glucose	Baseline	Decreased	-	[4]

Note: Specific mean and standard deviation values for serum GOT and GPT in a dedicated **DL-Ethionine**-only liver injury model were not consistently reported in the surveyed literature; however, studies consistently report a significant increase in these enzyme activities.[4]

Mechanism of Action: ATP Trapping Pathway

The primary mechanism by which **DL-Ethionine** induces cellular damage is through the depletion of ATP. This pathway is critical for understanding the downstream pathological effects.



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